N-cyclohexyl-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
N-cyclohexyl-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a furan ring, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate amines with ketones or aldehydes, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as Lewis acids or bases, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: Share a similar core structure but differ in functional groups and substituents.
Benzimidazoles: Contain a benzimidazole ring instead of the dibenzo[b,e][1,4]diazepine core.
Uniqueness
N-cyclohexyl-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H31N3O3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-cyclohexyl-9-(furan-2-yl)-7-oxo-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C30H31N3O3/c34-26-19-21(27-16-9-17-36-27)18-24-28(26)29(20-10-3-1-4-11-20)33(25-15-8-7-14-23(25)32-24)30(35)31-22-12-5-2-6-13-22/h1,3-4,7-11,14-17,21-22,29,32H,2,5-6,12-13,18-19H2,(H,31,35) |
InChI Key |
YYHCMWNXOURPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CC=C6 |
Origin of Product |
United States |
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